molecular formula C20H17NO5 B1245917 Vitedoamine A

Vitedoamine A

Cat. No.: B1245917
M. Wt: 351.4 g/mol
InChI Key: QVAJYPUWQBUWLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Vitedoamine A is a natural product found in Vitex negundo with data available.

Scientific Research Applications

Vitedoamine A is classified as a phenylnaphthalene-type lignan alkaloid. It has been isolated alongside other compounds from Vitex negundo and has shown significant biological activity, particularly in antioxidant properties. Studies have demonstrated that this compound exhibits stronger antioxidative activity than alpha-tocopherol, a well-known antioxidant . This property makes it a candidate for further exploration in health-related applications.

Antioxidant Applications

The antioxidative properties of this compound suggest its potential use in preventing oxidative stress-related diseases. Oxidative stress is linked to various conditions, including cancer, cardiovascular diseases, and neurodegenerative disorders. The ability of this compound to scavenge free radicals positions it as a promising agent in developing dietary supplements or functional foods aimed at enhancing health and preventing disease.

Therapeutic Potential in Cancer Research

Recent studies have investigated the cytotoxic activities of compounds related to this compound. Research indicates that certain lignans can inhibit cancer cell growth, suggesting that this compound may possess similar properties . The exploration of its mechanisms could lead to the development of novel anticancer therapies.

Neuroprotective Effects

Emerging research highlights the role of retinoids, including compounds related to vitamin A, in neuroprotection and cognitive function. Given that this compound shares some structural similarities with these compounds, it may be beneficial in studies exploring neuroprotective effects against conditions such as Alzheimer's disease or other neurodegenerative disorders. The connection between retinol levels and psychiatric disorders also underscores the importance of further research into how this compound might influence brain health .

Nutritional Supplementation

This compound's antioxidant properties may extend its application to nutritional supplementation. As a component of dietary supplements, it could enhance overall health by combating oxidative stress and supporting immune function. Its potential role in improving skin health and appearance through topical formulations also warrants investigation.

Case Studies and Research Findings

  • Antioxidant Activity : In comparative studies, this compound demonstrated superior radical-scavenging effects compared to established antioxidants like alpha-tocopherol, indicating its potential for inclusion in health supplements aimed at reducing oxidative damage .
  • Cancer Cell Inhibition : Preliminary studies have shown that derivatives of lignans similar to this compound can inhibit the proliferation of various cancer cell lines. Further investigations are needed to elucidate the specific mechanisms involved .
  • Neuroprotective Research : Ongoing research is examining the relationship between retinoid levels and cognitive function, suggesting that compounds like this compound may play a role in enhancing neuronal health and mitigating cognitive decline associated with aging .

Properties

Molecular Formula

C20H17NO5

Molecular Weight

351.4 g/mol

IUPAC Name

7-hydroxy-9-(4-hydroxy-3-methoxyphenyl)-6-methoxy-1,2-dihydrobenzo[f]isoindol-3-one

InChI

InChI=1S/C20H17NO5/c1-25-17-6-10(3-4-15(17)22)19-12-8-16(23)18(26-2)7-11(12)5-13-14(19)9-21-20(13)24/h3-8,22-23H,9H2,1-2H3,(H,21,24)

InChI Key

QVAJYPUWQBUWLN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=CC3=C(CNC3=O)C(=C2C=C1O)C4=CC(=C(C=C4)O)OC

Synonyms

vitedoamine A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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